molecular formula C19H20FN3O3S B11248784 4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11248784
M. Wt: 389.4 g/mol
InChI Key: QRTCOZPAJHKJER-UHFFFAOYSA-N
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Description

4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring system, followed by the introduction of the butyl, fluorophenyl, and carboxamide groups. Common reagents used in these reactions include butylamine, 4-fluoroaniline, and various carboxylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-butyl-N-(4-fluorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

4-butyl-N-(4-fluorophenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20FN3O3S/c1-3-4-11-23-13(2)22-27(25,26)18-12-14(5-10-17(18)23)19(24)21-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)

InChI Key

QRTCOZPAJHKJER-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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